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Chemical Profile of 8-Bromooctanoic Acid

The table below summarizes the basic identifying information and physicochemical properties for 8-

Bromooctanoic acid.

Property Value / Description

CAS Number 17696-11-6 [1] [2] [3]

Molecular Formula C8H15BrO2 [1] [2] [4]

Molecular Weight 223.11 g/mol [1] [2] [4]

Melting Point 35-37 °C (lit.) [2] [4]

Boiling Point 147-150 °C at 2 mmHg (lit.) [2] / 316.0 °C at 760 mmHg [4]

SMILES C(CCCCCCBr)(=O)O [1] or OC(CCCCCCCBr)=O [2]

InChI Key BKJFDZSBZWHRNH-UHFFFAOYSA-N [1] [2]

Hazard Statements H314 (Causes severe skin burns and eye damage) [4]
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NMR Spectral Data

The core data available from the search results is a proton NMR spectrum (1H NMR) [1]. The provided

data is in the form of a mass spectrum listing mass-to-charge ratios (m/z) and relative abundances, not the

interpretable NMR spectrum with chemical shifts in parts per million (ppm) that would show the hydrogen

environment of the molecule [1].

How to Interpret an NMR Spectrum

Since the specific NMR peak data is not fully detailed in the search results, the following explains the

general principles of interpreting a 1H NMR spectrum, which you can apply when you obtain the

experimental data for this compound [5].

Chemical Shift (δ): This value, measured in parts per million (ppm), indicates the electronic

environment of a proton. It helps identify the type of chemical group (e.g., protons near a carboxylic
acid group appear around 11-12 ppm, while alkyl chain protons typically appear between 0.9-1.7

ppm) [5].
Integration: The area under a peak or set of peaks is proportional to the number of protons

contributing to that signal. For example, a signal with three times the area of another represents three
protons versus one [5].

Multiplicity (Splitting): The splitting pattern of a signal (e.g., singlet, doublet, triplet) follows the n+1
rule. A proton coupled to 'n' equivalent adjacent protons will have its signal split into 'n+1' peaks. This

reveals information about the number of protons on neighboring carbon atoms [5].

Experimental Workflow for NMR Characterization

The following diagram outlines the key steps involved in characterizing a compound like 8-Bromooctanoic

acid via NMR spectroscopy, from sample preparation to data analysis.
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Start: Sample Preparation

Dissolve purified compound
in deuterated solvent

Transfer to NMR tube

Load sample into NMR spectrometer

Acquire NMR spectrum

Process FID signal
(Fourier Transform)

Analyze spectrum:
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- Integration
- Multiplicity

End: Structural Verification
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Steps in the NMR Characterization Workflow:
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Sample Preparation: The compound must be highly purified. It is dissolved in a deuterated solvent,

which allows the spectrometer to lock onto the signal and provides a signal for internal referencing
[5].

Data Acquisition: The sample is placed in a strong, stable magnetic field within the NMR
spectrometer. A radiofrequency pulse is applied, and the resulting signal, called the Free Induction

Decay (FID), is recorded [5].
Data Processing: The raw FID data, a complex time-domain signal, is converted into a readable

frequency-domain spectrum through a mathematical process called Fourier Transformation [5].
Spectral Analysis: The final spectrum is interpreted by analyzing the chemical shift, integration,

and multiplicity of the signals to deduce the molecular structure [5].

Important Considerations & Common Challenges

Peak Alignment: Fluctuations in experimental conditions like pH, temperature, and ionic strength can

cause small shifts in peak positions across different spectra. Computational alignment methods (e.g.,
correlation optimized warping, interval correlation shifting) are often used as a preprocessing step in

comparative metabolomic studies to correct for this [6].
Instrument Performance: For confident structural elucidation, especially of unknown compounds,

the performance of the NMR spectrometer is critical. Key metrics include sensitivity (signal-to-noise
ratio) and resolution (sharpness of peaks). Higher magnetic field strengths (e.g., 80 MHz vs. 60

MHz) generally provide better resolution and sensitivity [7].

Research Applications and Next Steps

8-Bromooctanoic acid is cited as a useful cross-linking reagent in synthetic chemistry. It can be used to

prepare other compounds like 8-mercaptooctanoic acid or to attach functional groups to inhibitors [2].

To proceed with your research, I suggest you:

Source the Spectrum: Search for "17696-11-6 1H NMR" in specialized spectral databases to find a

full, interpretable spectrum.
Consult Experimental Literature: Look for published papers that synthesized and used 8-
Bromooctanoic acid, as their experimental section will likely contain its NMR characterization data.
Perform the Experiment: If possible, running your own NMR sample is the most direct way to obtain

the data.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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